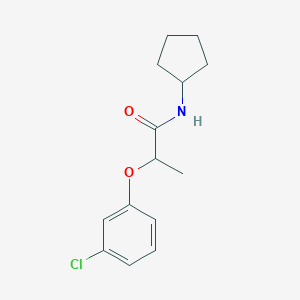
2-(3-chlorophenoxy)-N-cyclopentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-cyclopentylpropanamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a potent inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in various cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis.
Mécanisme D'action
CPP works by inhibiting the activity of 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, which is a serine/threonine phosphatase that is involved in various cellular processes. 2-(3-chlorophenoxy)-N-cyclopentylpropanamide is a tumor suppressor, and its inhibition by CPP leads to the activation of various oncogenic pathways, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of cancer cells in vitro and in vivo. CPP has also been shown to regulate the expression of various genes involved in cell cycle regulation and DNA damage repair.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CPP in lab experiments include its potent inhibitory activity against 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, its specificity for 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using CPP include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of CPP. One direction is the development of more potent and specific inhibitors of 2-(3-chlorophenoxy)-N-cyclopentylpropanamide. Another direction is the study of the potential use of CPP in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the study of the potential use of CPP in the treatment of neurodegenerative diseases and viral infections is an area of future research.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 3-chlorophenol with cyclopentylamine in the presence of a base, followed by the addition of propanoyl chloride. The resulting product is then purified using column chromatography to obtain CPP in its pure form.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties by inhibiting 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, which is overexpressed in various types of cancer. CPP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the treatment of viral infections.
Propriétés
Nom du produit |
2-(3-chlorophenoxy)-N-cyclopentylpropanamide |
|---|---|
Formule moléculaire |
C14H18ClNO2 |
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
2-(3-chlorophenoxy)-N-cyclopentylpropanamide |
InChI |
InChI=1S/C14H18ClNO2/c1-10(14(17)16-12-6-2-3-7-12)18-13-8-4-5-11(15)9-13/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,16,17) |
Clé InChI |
ZYTDOHFNEJNKQJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCC1)OC2=CC(=CC=C2)Cl |
SMILES canonique |
CC(C(=O)NC1CCCC1)OC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)

![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)
![2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)
![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)

![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)
